2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole
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Overview
Description
2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloromethyl group at position 2, an ethyl group at position 1, and a methyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-4-methyl-1H-imidazole.
Chloromethylation: The chloromethylation of 1-ethyl-4-methyl-1H-imidazole is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the chloromethyl group at position 2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it susceptible to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous
Properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-3-10-5-6(2)9-7(10)4-8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESMXXPCBMOWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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